molecular formula C17H21NO3 · HCl B1163414 25H-NBOH (hydrochloride)

25H-NBOH (hydrochloride)

Cat. No.: B1163414
M. Wt: 323.8
InChI Key: RGSDGLBGYMHFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Phenethylamine-Derived Research Compound

25H-NBOH is categorized as a phenethylamine (B48288). glpbio.comcaymanchem.commedchemexpress.com This classification places it within a broad family of compounds that includes both naturally occurring alkaloids and synthetic derivatives. nih.govnih.gov The foundational structure of phenethylamines is a phenyl ring attached to an ethylamine (B1201723) group. The NBOH series, including 25H-NBOH, are derivatives of the "2C" family of phenethylamines, which are themselves derived from the naturally occurring psychedelic, mescaline. nih.govnih.govacs.org

Specifically, 25H-NBOH is a derivative of 2C-H, featuring a 2-hydroxybenzyl group attached to the nitrogen atom of the phenethylamine backbone. This structural modification is a defining characteristic of the NBOH/NBOMe classes of compounds. researchgate.net Research has shown that these N-benzyl substitutions can significantly increase the compound's affinity and activity at specific serotonin (B10506) receptors compared to their 2C-X parent compounds. figshare.comufmg.br

Emergence and Academic Interest in N-Benzylphenethylamines

N-Benzylphenethylamines, a class that encompasses both the NBOMe and NBOH series, emerged as novel psychoactive substances (NPS) around 2010. nih.govnih.govacs.org These synthetic compounds are derived from the 2C-X class of psychedelics. acs.org Their primary pharmacological effect is believed to be mediated through potent activation of the serotonin 2A (5-HT₂ₐ) receptor. nih.govnih.govresearchgate.net

The academic and research interest in N-benzylphenethylamines is multifaceted. Their high affinity and selectivity for the 5-HT₂ₐ receptor have made them valuable tools in neuroscience. nih.govnih.gov For example, compounds from this class, such as [¹¹C]Cimbi-36, are used in positron emission tomography (PET) studies to map 5-HT₂ₐ and 5-HT₂C receptors in the brain. nih.govnih.govacs.org Another analogue, 25CN-NBOH, is noted for being one of the most selective 5-HT₂ₐ receptor agonists developed to date. nih.govnih.govacs.org

Recent studies have begun to explore the potential effects of these compounds beyond receptor binding. Research on 25H-NBOH and its close analogue 25H-NBOMe has investigated their effects in animal models and in vitro systems. For instance, studies in male rats have suggested that single doses of 25H-NBOH and 25H-NBOMe can induce antidepressant-like behaviors. researchgate.netnih.gov Other research using organotypic hippocampal cultures has examined their neurotoxic effects, finding that both compounds can disrupt the balance between neurogenesis and neuronal death, albeit through potentially distinct mechanisms. researchgate.netnih.gov Further studies have shown that 25H-NBOH can induce progenitor cell differentiation in these cultures. researchgate.netnih.gov

Table 2: Selected Research Findings on 25H-NBOH and Related Compounds

Compound(s) Research Focus Key Finding Source
25H-NBOH & 25H-NBOMe Antidepressant-like effects Produced a significantly greater motivation to escape in the Forced Swimming Test in rats. researchgate.netnih.gov
25H-NBOH & 25H-NBOMe Neurotoxicity in hippocampal cultures Both compounds disrupt the balance between neurogenesis and neuronal death. 25H-NBOH was observed to induce progenitor cell differentiation. researchgate.netnih.gov
25H-NBOH & 25H-NBOMe DNA Interaction The compounds were shown to bind to the major groove of calf thymus DNA (ctDNA) in vitro, with 25H-NBOH showing a higher binding constant than 25H-NBOMe. nih.gov
25H-NBOMe & Isomers 5-HT₂ₐ Receptor Activation 25H-NBOMe yielded a low nanomolar potency (EC₅₀ value of 11.4 nM) and high efficacy. Positional isomers showed varying potencies. nih.govacs.org
N-Benzylphenethylamines Structure-Activity Relationships N-benzyl substitution significantly increases binding affinity and functional activity at 5-HT₂ₐ and 5-HT₂C receptors compared to parent phenethylamines. figshare.com

Properties

Molecular Formula

C17H21NO3 · HCl

Molecular Weight

323.8

InChI

InChI=1S/C17H21NO3.ClH/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19;/h3-8,11,18-19H,9-10,12H2,1-2H3;1H

InChI Key

RGSDGLBGYMHFRV-UHFFFAOYSA-N

SMILES

COC1=C(CCNCC2=C(O)C=CC=C2)C=C(OC)C=C1.Cl

Synonyms

2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride

Origin of Product

United States

Chemical Synthesis and Structural Characterization

Synthetic Methodologies for N-Benzylphenethylamines

N-benzylphenethylamines represent a class of compounds synthesized through established organic chemistry reactions, primarily centered on the formation of a secondary amine bridge between a phenethylamine (B48288) core and a benzyl (B1604629) group.

The most common and widely applied method for the synthesis of N-benzylphenethylamines is indirect reductive amination. nih.govmdpi.com This two-step process begins with the condensation reaction between a primary phenethylamine and a substituted or unsubstituted benzaldehyde (B42025) in an appropriate solvent, such as ethanol. nih.govmdpi.com This reaction forms a Schiff base, or imine, intermediate. nih.gov The subsequent step involves the reduction of this imine using a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), to yield the final N-benzylphenethylamine product. nih.govmdpi.com Triethylamine is often added to the reaction mixture when starting with a phenethylamine hydrochloride salt to neutralize the acid and facilitate the initial imine formation. nih.govmdpi.com

Alternative, though less common, approaches involve the Henry reaction, where an aldehyde is condensed with a nitroalkane (like nitromethane) to form a β-nitrostyrene. This intermediate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the corresponding phenethylamine. ufmg.brresearchgate.net This phenethylamine can then undergo the previously described reductive amination to produce the desired N-benzyl derivative. researchgate.net

Table 1: General Synthesis Steps for N-Benzylphenethylamines via Reductive Amination
StepReactionReagentsIntermediate/Product
1Imine Formation (Condensation)Phenethylamine, Benzaldehyde, EthanolSchiff Base (Imine)
2ReductionSodium Borohydride (NaBH₄)N-Benzylphenethylamine

The synthesis of 25H-NBOH follows the general reductive amination pathway with specific starting materials. An expeditious one-pot method has been reported where 2-(2,5-dimethoxyphenyl)ethan-1-amine (also known as 2C-H) is reacted with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). ufmg.brresearchgate.net This reaction is typically carried out under microwave irradiation to accelerate the process. ufmg.br The hydroxyl group on the salicylaldehyde is a key feature that is carried through the synthesis to define the final 25H-NBOH product. ufmg.br The resulting amine is then converted to its hydrochloride salt for improved stability and handling. ufmg.brresearchgate.net Researchers have successfully synthesized 25H-NBOH on a gram scale using this robust method. ufmg.br

X-ray Crystallographic Analysis of 25H-NBOH and Related Analogues

Single-crystal X-ray diffraction is a definitive technique used to elucidate the precise three-dimensional molecular structure of crystalline solids. This analysis has been performed on the hydrochloride derivatives of 25H-NBOH and several of its structural analogues, providing critical insights into their solid-state conformation and intermolecular interactions. ufmg.brresearchgate.netscielo.br

The crystal structure of 25H-NBOH·HCl has been determined, confirming its molecular connectivity and stereochemistry. ufmg.brresearchgate.net Studies comparing 25H-NBOH·HCl with its halogenated analogues, such as 25B-NBOH·HCl (brominated) and 25I-NBOH·HCl (iodinated), revealed that the halogen-substituted compounds are isostructural. researchgate.net However, the ethyl-substituted analogue, 25E-NBOH, exhibits a different crystalline arrangement. researchgate.net A notable feature in the crystal structures of the 25R-NBOH family (where R is a substituent) is the formation of tetramers through hydrogen bonding interactions involving the protonated amino group. researchgate.net

Table 2: Crystallographic Data for Selected NBOH Analogues
CompoundCCDC NumberCrystal SystemSpace GroupReference
25B-NBOH2120015MonoclinicP2₁/c scielo.br
25C-NBOH2120016MonoclinicP2₁/c scielo.br
25E-NBOH2120017MonoclinicP2₁/c scielo.br
25I-NBOH2120018MonoclinicP2₁/c scielo.br

Conformational Analysis and In Silico Modeling Studies

Computational, or in silico, methods are employed to understand the conformational possibilities and electronic properties of molecules. For 25H-NBOH, these studies provide a deeper understanding of its molecular flexibility and preferred shapes, which are not limited to the single conformation observed in a crystal lattice. mdpi.comresearchgate.net

Systematic conformational analysis of 25H-NBOH has identified as many as twenty-seven distinct low-energy conformers. mdpi.com A significant finding from these studies is that the minimum energy conformations in a vacuum tend to be "closed," where the two aromatic rings (the dimethoxyphenyl ring and the hydroxybenzyl ring) are relatively close to each other. mdpi.com This folded conformation is stabilized by non-covalent π–π stacking interactions between the aromatic systems. mdpi.com In contrast, the conformation observed in the X-ray crystal structure is more "open" or extended. mdpi.com The discrepancy between the calculated lowest-energy gas-phase structure and the experimental solid-state structure highlights the influence of intermolecular forces (crystal packing) on molecular conformation. mdpi.com Molecular modeling studies have also been used to investigate the interaction of 25H-NBOH with biological targets, such as DNA, showing that it binds to the major groove. researchgate.netnih.gov

Design and Synthesis of Positional Isomers and Structural Analogues

The design and synthesis of positional isomers and structural analogues of 25H-NBOH are a key part of structure-activity relationship (SAR) studies. nih.gov These studies aim to understand how specific structural modifications affect the compound's chemical and pharmacological properties. By systematically altering substituents on either the phenethylamine or the N-benzyl portion of the molecule, researchers can probe the requirements for molecular interactions. nih.gov

A range of analogues has been synthesized, including those with different substituents at the 4-position of the phenethylamine ring, such as iodine (25I-NBOH) and bromine (25B-NBOH). ufmg.brresearchgate.net The synthesis of these compounds generally follows the same reductive amination route as for 25H-NBOH, simply by starting with the appropriately substituted 4-halo-2,5-dimethoxyphenethylamine. ufmg.br Broader SAR studies have involved the preparation of dozens of related N-benzylphenethylamines with variations in the N-benzyl ring, including different positional isomers of the hydroxyl group or its replacement with a methoxy (B1213986) group (as in the NBOMe series). nih.gov These systematic explorations have shown that N-benzyl substitution, particularly with a 2-hydroxy or 2-methoxy group, significantly influences the properties of the parent phenethylamine. nih.gov

Molecular Pharmacology and Receptor Interactions

Serotonin (B10506) 5-HT2A Receptor Agonism

25H-NBOH is a high-potency full agonist at the human 5-HT2A receptor. wikipedia.org The hallucinogenic effects of substances like 25H-NBOH are attributed to their agonistic activity at these receptors. nih.gov

Research has consistently demonstrated that 25H-NBOH and its analogs are potent agonists at the 5-HT2A receptor. In functional assays measuring inositol phosphate (IP-1) formation, 25H-NBOMe, a closely related compound, displayed potency similar to serotonin, with an EC₅₀ value of approximately 40 nM. nih.gov Other related N-benzylphenethylamines, such as 25I-NBOH, have shown even higher potencies, with EC₅₀ values in the sub-nanomolar to low nanomolar range. nih.gov All tested compounds in this class, including 25H-NBOMe, acted as full agonists at the 5-HT2A receptor, with efficacies ranging from 85.9% to 95.1% of the maximal stimulation by serotonin. nih.gov

In β-arrestin 2 (βarr2) recruitment assays, a measure of functional activity, 25H-NBOMe demonstrated a low nanomolar potency with an EC₅₀ value of 11.4 nM and a high efficacy of 164% relative to lysergic acid diethylamide (LSD). acs.org Studies on positional isomers of 25H-NBOMe have highlighted the critical role of the methoxy (B1213986) group's position on the phenethylamine (B48288) moiety for its in vitro functionality. researchgate.net

Functional Potency and Efficacy of 25H-NBOMe at the 5-HT2A Receptor
AssayParameterValueReference Compound
IP-1 FormationEC₅₀~40 nMSerotonin
β-arrestin 2 RecruitmentEC₅₀11.4 nMLSD
β-arrestin 2 RecruitmentEₘₐₓ164%LSD

25H-NBOH and its analogs exhibit high affinity for the 5-HT2A receptor. The affinity of 25H-NBOMe for the serotonin 5-HT2A receptor (Ki = 2.83 nM) is significantly higher than its parent compound 2C-H. wikipedia.org The N-benzyl group is a key structural feature that contributes to this high affinity. nih.gov Studies using agonist radioligands have confirmed that compounds in the NBOMe series have high affinity for 5-HT2A receptors, with Ki values often in the low nanomolar range. nih.gov The binding of these compounds to the receptor is influenced by specific amino acid residues, such as Ser159, which can interact with both the ammonium (B1175870) and benzylic hydroxyl groups of the ligand. acs.org

Binding Affinity of 25H-NBOMe for the 5-HT2A Receptor
CompoundParameterValue
25H-NBOMeKi2.83 nM

The 5-HT2A receptor signals through multiple intracellular pathways, including the Gαq protein-mediated pathway and the β-arrestin 2 (βarr2) pathway. acs.orgnih.gov There is growing evidence that compounds can exhibit functional selectivity, or biased agonism, by preferentially activating one pathway over another. acs.orgnih.gov Several N-benzyl substituted analogs, including 25H-NBOH and 25H-NBOMe, have shown a statistically significant preference for the recruitment of β-arrestin 2 over the activation of the Gαq pathway when compared to LSD. acs.org The structural features of these ligands, particularly the interactions with specific receptor residues, are thought to be responsible for this bias. acs.org This biased signaling may have implications for the distinct pharmacological effects of these compounds. nih.gov

Interaction with Other Serotonin Receptor Subtypes (e.g., 5-HT2C, 5-HT1A, 5-HT2B)

While the primary target of 25H-NBOH is the 5-HT2A receptor, it and related compounds also interact with other serotonin receptor subtypes.

5-HT2C Receptor : Compounds in the NBOH and NBOMe series, including 25H-NBOMe, are potent, full agonists at the 5-HT2C receptor. nih.govnih.gov 25H-NBOMe has a lower affinity for the 5-HT2C receptor (Ki of 16–19 nM) compared to its affinity for the 5-HT2A receptor. nih.gov In functional assays, it also showed lower potency at the 5-HT2C receptor compared to serotonin. nih.gov

5-HT1A Receptor : The substituted phenethylamines in this class generally have very low potency and efficacy at the 5-HT1A receptor. nih.gov

5-HT2B Receptor : NBOMe compounds typically exhibit markedly lower affinity, potency, and efficacy at the 5-HT2B receptor compared to their activity at 5-HT2A or 5-HT2C receptors. researchgate.net However, prolonged activation of 5-HT2B receptors by some high-potency agonists has been associated with cardiac valvulopathy. wikipedia.org

Modulation of Monoamine Transporters (e.g., Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT))

The interaction of 25H-NBOH and its analogs with monoamine transporters appears to be limited. One study found that 25I-NBOH binds to the DAT, NET, and SERT, thereby blocking reuptake, but it did not induce the release of monoamines. nih.gov Another study reported that 25H-NBOMe has low-mid micromolar affinities for DAT, SERT, and NET. nih.gov

Interaction with Adrenergic Receptor Subtypes (e.g., α1)

There is some evidence to suggest that NBOMe compounds may interact with adrenergic receptors. The high affinity of some NBOMe compounds for the α1 adrenergic receptor has been suggested to contribute to their stimulant-like cardiovascular effects. wikipedia.orgwikipedia.org However, a highly selective analog, 25CN-NBOH, has been reported to lack appreciable affinity for adrenergic receptors, making it a useful tool for distinguishing 5-HT2A receptor-mediated effects from those involving the adrenergic system. nih.gov

Comparative Receptor Pharmacology with NBOMe and 2C-X Compounds

The molecular pharmacology of 25H-NBOH (hydrochloride) is best understood through a comparative analysis with its closely related chemical cousins: the N-methoxybenzyl-substituted phenethylamine (NBOMe) series, particularly 25H-NBOMe, and the parent 2,5-dimethoxyphenethylamine (2C-X) series, specifically 2C-H. This comparison reveals critical structure-activity relationships that govern their interactions with serotonin receptors, most notably the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.

The primary structural difference between these classes of compounds lies in the substitution at the amine. The 2C-X series features a primary amine, while the NBOMe and NBOH series incorporate an N-benzyl moiety, which dramatically influences their pharmacological profile. Specifically, the N-(2-methoxybenzyl) group is characteristic of the NBOMe series, whereas the N-(2-hydroxybenzyl) group defines the NBOH series.

Impact of N-Benzyl Substitution

A consistent finding across numerous studies is that the addition of an N-benzyl group to the 2C-X phenethylamine scaffold significantly enhances the affinity and potency of these compounds at the 5-HT2A receptor. This structural modification is a key determinant of the high potency observed in the NBOMe and NBOH series compared to their 2C-X precursors.

For instance, 25H-NBOMe exhibits a binding affinity (Ki) for the 5-HT2A receptor of 2.83 nM, which is approximately 133 times higher than that of its parent compound, 2C-H. wikipedia.org This substantial increase in affinity underscores the critical role of the N-(2-methoxybenzyl) substitution in optimizing the interaction with the 5-HT2A receptor. Similarly, the functional potency (EC50), a measure of the concentration required to elicit a half-maximal response, is also significantly greater for 25H-NBOMe (15.3 nM) compared to 2C-H, with a reported 67-fold increase. wikipedia.org

While direct, comprehensive comparative data for 25H-NBOH against both 25H-NBOMe and 2C-H from a single study is limited, data from closely related analogues suggest that the N-(2-hydroxybenzyl) substitution in the NBOH series also confers high potency at the 5-HT2A receptor. Studies on other NBOH compounds, such as 25I-NBOH, demonstrate subnanomolar to low nanomolar potencies at the 5-HT2A receptor, comparable to their NBOMe counterparts. nih.gov

Receptor Binding and Functional Potency Profiles

The following tables provide a comparative overview of the in vitro pharmacological data for 25H-NBOH, 25H-NBOMe, and 2C-H at the human serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. It is important to note that these values are compiled from different studies and that experimental conditions may vary, which can influence the absolute values. However, the data provides a valuable insight into the relative pharmacological properties of these compounds.

Comparative Receptor Binding Affinities (Ki, nM)
Compound5-HT2A5-HT2B5-HT2C
25H-NBOH (hydrochloride)Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
25H-NBOMe2.83 wikipedia.orgLower affinity than at 5-HT2A/2C nih.gov16-19 nih.gov
2C-H~376 wikipedia.orgData not available in direct comparisonData not available in direct comparison
Comparative Functional Potencies (EC50, nM)
Compound5-HT2A5-HT2B5-HT2C
25H-NBOH (hydrochloride)Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
25H-NBOMe15.3 wikipedia.orgLower potency than at 5-HT2A/2C nih.gov13.8 nih.gov
2C-H~1025 wikipedia.orgData not available in direct comparisonData not available in direct comparison

As illustrated in the tables, the N-benzyl substitution in 25H-NBOMe leads to a dramatic increase in both binding affinity and functional potency at the 5-HT2A receptor when compared to 2C-H. wikipedia.org While specific data for 25H-NBOH in direct comparison is not available, the pharmacology of other NBOH compounds suggests a similar high-potency profile. For example, 25I-NBOH, a closely related analog, displays high affinity and potency at 5-HT2A and 5-HT2C receptors. nih.gov In general, the NBOMe and NBOH series exhibit lower affinity and potency at the 5-HT2B receptor compared to the 5-HT2A and 5-HT2C subtypes. nih.gov

Detailed Research Findings

Research into the structure-activity relationships of N-benzylphenethylamines has elucidated some of the molecular interactions responsible for their high affinity and potency. Virtual docking studies suggest that the N-benzyl moiety may engage with specific residues within the 5-HT2A receptor binding pocket, contributing to the enhanced affinity observed in this class of compounds.

The substitution on the N-benzyl ring also plays a crucial role. The 2'-hydroxy group of the NBOH series and the 2'-methoxy group of the NBOMe series are thought to be optimally positioned for interaction with the receptor. Studies comparing various substitutions on the N-benzyl ring have shown that ortho-substituents generally lead to higher in vivo potency.

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for 5-HT2A Receptor Affinity and Efficacy

The affinity and efficacy of N-benzylphenethylamines at the 5-HT2A receptor are determined by a combination of electronic and steric factors. The N-benzyl substituent itself is a key contributor to the high affinity observed in this class of compounds. For instance, the affinity of 25H-NBOMe for the 5-HT2A receptor (Ki = 2.83 nM) is significantly higher than that of its non-N-benzylated precursor, 2C-H. wikipedia.org

Key structural features that modulate activity include:

The 2'-position on the N-benzyl ring: The presence of a hydroxyl (as in NBOH series) or methoxy (B1213986) (as in NBOMe series) group at the 2'-position is crucial for high potency. researchgate.net This is highlighted by the fact that moving the methoxy group to other positions on the benzyl (B1604629) ring, or removing it entirely, can lead to a decrease in potency. nih.govacs.org

The phenethylamine (B48288) core: Substitutions on the dimethoxyphenyl ring of the phenethylamine core play a significant role. The 2,5-dimethoxy substitution pattern is a foundational element for activity in this series.

The 4-position of the phenethylamine ring: The nature of the substituent at the 4-position of the phenethylamine ring dramatically impacts affinity and selectivity. While 25H-NBOH is unsubstituted at this position (containing a hydrogen atom), other analogs with substituents like iodine (25I-NBOH) or cyano (25CN-NBOH) exhibit high affinity. nih.govnih.gov In some cases, the introduction of a 4-bromo substituent results in higher affinity compared to a 4-cyano substituent. nih.gov

The following table summarizes the 5-HT2A receptor binding affinities and functional potencies for 25H-NBOH and related compounds.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)
25H-NBOMe2.83 wikipedia.org11.4 nih.govacs.org, 15.3 wikipedia.org, 40 nih.gov
25I-NBOH-0.511.5 nih.gov
25CN-NBOH~1 nih.gov-
2C-H376 wikipedia.org1020 wikipedia.org

Role of N-Benzyl Moiety in Pharmacological Profile Enhancement

The introduction of an N-benzyl group to the phenethylamine scaffold is a critical modification that significantly enhances the pharmacological profile, particularly the affinity for the 5-HT2A receptor. nih.gov The N-benzyl moiety is believed to engage in additional interactions within the receptor's binding pocket, contributing to a more stable ligand-receptor complex.

Specifically, the substituent on the N-benzyl ring plays a crucial role. The presence of a hydroxyl or methoxy group at the ortho (2') position of the N-benzyl ring is a key determinant of high 5-HT2A receptor affinity. researchgate.netufmg.br This is exemplified by the high potency of the NBOH and NBOMe series of compounds. researchgate.net The interaction between this ortho-substituent and specific residues in the binding pocket, such as Ser159, is thought to be important for the high affinity and efficacy of these ligands. acs.org

Impact of Substitutions on the Phenethylamine Core (e.g., 4-position, dimethoxy group positions)

Substitutions on the phenethylamine core are pivotal in defining the pharmacological properties of 25H-NBOH and its analogs. The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of this class of compounds and is essential for their characteristic activity. nih.govacs.org

The substituent at the 4-position of the phenethylamine ring has a profound effect on receptor affinity and selectivity. While 25H-NBOH has a hydrogen atom at this position, the introduction of other substituents can drastically alter its interaction with the 5-HT2A receptor. For example, compounds with a 4-bromo or 4-cyano group, such as 25B-NBOH and 25CN-NBOH respectively, have been synthesized and shown to be potent 5-HT2A receptor agonists. nih.govresearchgate.net The nature of the 4-position substituent can influence selectivity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes. nih.gov

The positioning of the methoxy groups on the phenethylamine ring is also critical. Studies on positional isomers of 25H-NBOMe have demonstrated that the "conventional" 2,5-dimethoxy substitution pattern results in high potency and efficacy. nih.govacs.org Moving the methoxy groups to other positions, such as in 23H-NBOMe or 34H-NBOMe, generally leads to a decrease in potency at the 5-HT2A receptor. nih.govacs.org

SAR of Positional Isomers

Investigations into the positional isomers of N-benzylphenethylamines have shed light on the strict structural requirements for potent 5-HT2A receptor agonism. A study on positional isomers of 25H-NBOMe, where the two methoxy groups on the phenethylamine phenyl ring were moved to different positions, revealed significant differences in their potency and efficacy. nih.govacs.org

The conventionally substituted 25H-NBOMe, with methoxy groups at the 2 and 5 positions, serves as a benchmark with high potency (EC50 value of 11.4 nM) and efficacy. nih.govacs.org

24H-NBOMe was found to be slightly more potent than 25H-NBOMe. nih.govacs.org

26H-NBOMe displayed a potency similar to that of 25H-NBOMe. nih.govacs.org

23H-NBOMe showed the lowest potency among the isomers with a 2-methoxy substituent. nih.govacs.org

Isomers lacking a 2-methoxy substituent, such as 34H-NBOMe and 35H-NBOMe , were markedly less potent. nih.govacs.org

These findings underscore the importance of the 2,5-dimethoxy substitution pattern for optimal interaction with the 5-HT2A receptor. nih.govacs.org

The following table summarizes the in vitro functional activity of 25H-NBOMe and its positional isomers at the 5-HT2A receptor.

CompoundEC50 (nM)Emax (%)
25H-NBOMe11.4 nih.govacs.org164 nih.govacs.org
24H-NBOMe3.88 nih.govacs.org145 nih.govacs.org
26H-NBOMe8.70 nih.govacs.org156 nih.govacs.org
23H-NBOMe33.6 nih.govacs.org123 nih.govacs.org
34H-NBOMe248 nih.govacs.org147 nih.govacs.org
35H-NBOMe343 nih.govacs.org118 nih.govacs.org

Comparative SAR Analysis Across NBOH and NBOMe Series

The NBOH and NBOMe series of compounds share a common N-benzylphenethylamine scaffold but differ in the substituent at the 2'-position of the N-benzyl ring—a hydroxyl group in NBOHs and a methoxy group in NBOMes. researchgate.net This seemingly minor structural difference can lead to variations in their pharmacological profiles.

Both NBOH and NBOMe compounds generally exhibit high affinity and efficacy at the 5-HT2A receptor. researchgate.net The choice between a 2'-hydroxyl and a 2'-methoxy group can influence selectivity and potency. For instance, 25CN-NBOH has been reported as one of the most selective 5-HT2A receptor agonists developed to date. nih.gov

In vitro studies have suggested that the affinity for the 5-HT2A receptor follows the general trend of NBOMe ≈ NBOH. researchgate.net However, subtle differences in their interactions with the receptor may exist. For example, 25H-NBOH was found to be more lethal in zebrafish embryo toxicity studies compared to 25H-NBOMe, suggesting potential differences in their biological activities beyond receptor binding. nih.gov

A study comparing a series of NBOMe analogs found that while the unsubstituted 25H-NBOMe had a potency similar to LSD, other analogs with different 4-position substituents were highly potent and efficacious. tusnovics.pl Switching the methoxy group on the N-benzyl moiety for a hydroxyl group, as in 25I-NBOH, did not appear to majorly affect 5-HT2A receptor activity. tusnovics.pl

Metabolic Pathways and Biotransformation

In Vitro Metabolic Profiling using Hepatic Microsomes

The investigation of 25H-NBOH's metabolic pathways has been effectively conducted through in vitro experiments employing pooled human liver microsomes (HLMs). nih.govrawdatalibrary.net HLMs contain a rich complement of drug-metabolizing enzymes, particularly those associated with the endoplasmic reticulum, such as Cytochrome P450 (CYP) oxidases and UDP-glucuronosyltransferases (UGTs), which are responsible for the majority of Phase I and Phase II reactions, respectively. oup.com

In a typical in vitro setup, 25H-NBOH is incubated with HLMs in the presence of necessary co-substrates for a specified period. nih.govrawdatalibrary.net The resulting mixture is then analyzed using advanced analytical techniques like ultra-high-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-Q-Exactive Orbitrap MS). nih.govrawdatalibrary.net This methodology allows for the separation, identification, and characterization of the various metabolites formed.

Studies have successfully identified numerous metabolites of 25H-NBOH, providing a detailed map of its biotransformation. nih.gov The primary metabolic transformations observed include O-demethylation, hydroxylation, dehydrogenation, N-dehydroxybenzylation, and glucuronidation, among others. nih.gov Comparative analysis of the metabolites' peak area ratios has helped in identifying the major metabolic pathways. For 25H-NBOH, the most significant metabolites identified were H5 (hydroxylation), H2-1 (O-demethylation), and H1 (O-demethylation), with peak area ratios of 49.28%, 21.54%, and 18.37%, respectively. nih.gov

Table 1: Major Metabolites of 25H-NBOH identified in Human Liver Microsome Incubations nih.gov
Metabolite IDProposed BiotransformationPeak Area Ratio (%)
H5Hydroxylation49.28
H2-1O-Demethylation21.54
H1O-Demethylation18.37

Identification of Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups on the parent compound, typically increasing its polarity. youtube.com For 25H-NBOH, these reactions are predominantly catalyzed by cytochrome P450 enzymes and lead to several structural modifications. nih.gov

O-demethylation is a prominent Phase I metabolic pathway for 25H-NBOH. nih.gov This reaction involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the phenethylamine (B48288) structure. Studies have shown that O-demethylation is one of the most common biotransformations for N-benzyl phenethylamine derivatives. nih.gov For 25H-NBOH, two major O-demethylated metabolites, designated H1 and H2-1, have been identified, collectively accounting for a significant portion of the metabolic turnover. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group to the molecule, is another key Phase I transformation. nih.govnih.gov This process significantly increases the water solubility of the compound. Research indicates that hydroxylation is the most predominant metabolic pathway for 25H-NBOH, with the hydroxylated metabolite (H5) showing the highest peak area ratio (49.28%) in HLM studies. nih.gov The hydroxylation can occur at various positions on the molecule, including the aromatic rings or the alkyl chain. oup.com

Dehydrogenation at the amine group is also an observed metabolic reaction. nih.gov This transformation can lead to the formation of iminium intermediates. Further oxidative processes can convert the compound into ketones and carboxylates, further increasing polarity and facilitating excretion. nih.gov

N-dealkylation reactions at the nitrogen atom are also part of the Phase I metabolism of 25H-NBOH. nih.gov Specifically, N-dehydroxybenzylation and N-demethoxybenzylation involve the cleavage of the N-benzyl group. These pathways are considered significant biotransformations for this class of compounds. nih.gov

Characterization of Phase II Metabolic Reactions (e.g., Glucuronidation)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable. youtube.comuomus.edu.iq

Elucidation of Major Metabolites as Research Biomarkers

Recent research has focused on identifying the primary metabolites of 25H-NBOH to serve as biomarkers, which can extend the detection window in biological samples. nih.gov In vitro studies using human liver microsomes have successfully characterized the major biotransformations this compound undergoes. nih.govrawdatalibrary.net

The primary metabolic reactions include O-demethylation, hydroxylation, dehydrogenation, N-dehydroxybenzylation, and oxidative transformations resulting in ketones and carboxylates. nih.gov Subsequent Phase II metabolism often involves glucuronidation of the Phase I metabolites. nih.gov Through analysis with ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry, several major metabolites have been identified and recommended as key biomarkers for detecting 25H-NBOH intake. nih.gov

A 2024 study highlighted three principal metabolites based on their high peak area ratios in analytical tests: H5, H2-1, and H1. nih.gov These metabolites represent the most abundant products of 25H-NBOH's biotransformation, making them reliable targets for forensic and clinical analysis. nih.govrawdatalibrary.net

Table 1: Major Metabolites of 25H-NBOH Recommended as Biomarkers

Metabolite IDPeak Area Ratio (%)Primary Metabolic Transformation
H549.28%Varies (e.g., Hydroxylation, O-demethylation)
H2-121.54%Varies (e.g., Hydroxylation, O-demethylation)
H118.37%Varies (e.g., Hydroxylation, O-demethylation)

Data sourced from in vitro studies with human liver microsomes. nih.gov

The identification of these metabolites is significant as parent compounds like 25H-NBOH can be present in very low concentrations in the body, making direct detection challenging. oup.com Targeting these more abundant metabolic products enhances the reliability of toxicological screenings. nih.gov

Metabolic Interconversion between NBOH, NBOMe, and 2C-X Structures

The metabolic pathways of N-benzylphenethylamines reveal a close relationship and potential for interconversion between the NBOH, NBOMe, and 2C-X classes of compounds. These transformations are primarily driven by key enzymatic reactions in the liver. researchgate.netnih.gov

NBOMe compounds are structurally defined by the presence of an N-(2-methoxybenzyl) group, which is added to the core phenethylamine structure of 2C compounds. mdpi.comnih.gov The metabolic link from an NBOMe to an NBOH compound is established through O-demethylation. For instance, studies on the metabolism of 25H-NBOMe have shown that one of its metabolic pathways involves the O-demethylation of the N-benzyl moiety, resulting in the formation of 25H-NBOH. oup.com This conversion is a common Phase I metabolic reaction. researchgate.netnih.gov

Furthermore, a metabolic link from the NBOMe/NBOH series to the foundational 2C-X series has been clearly identified. This occurs via N-dealkylation (specifically, N-debenzylation), which removes the entire N-benzyl or N-hydroxybenzyl group from the amine. researchgate.netnih.govmdpi.com For example, the metabolism of 25I-NBOMe has been shown to yield 2C-I as an N-debenzylated metabolite. nih.gov This demonstrates a direct metabolic pathway where an NBOMe compound is converted back to its corresponding 2C-X precursor.

These interconversions highlight that the detection of an NBOH or a 2C-X compound could, in some contexts, indicate exposure to a parent NBOMe compound. The primary metabolic routes facilitating these transformations are:

NBOMe to NBOH: O-demethylation at the methoxybenzyl group. oup.com

NBOMe/NBOH to 2C-X: N-debenzylation of the nitrogen substituent. mdpi.comnih.gov

These pathways are significant for forensic toxicology, as they broaden the range of potential biomarkers to confirm exposure to a specific class of psychoactive substances. diva-portal.org

Preclinical Pharmacological and Neurobiological Studies in Vitro and in Vivo Models

In Vitro Cellular Responses and Signaling Cascades

Studies utilizing ex vivo organotypic hippocampal cultures have demonstrated that 25H-NBOH exerts distinct effects on neuronal viability. Exposure to 25H-NBOH led to a reduction in the density of mature neurons, a process that initiated after seven days of continuous application. nih.govnih.govresearchgate.net Notably, this neurotoxic effect persisted, with progressive neuron loss observed for up to seven days even after the compound was removed from the culture medium. nih.govnih.govresearchgate.net

In a contrasting effect, 25H-NBOH was also found to induce the differentiation of progenitor cells. nih.govnih.gov This resulted in an increased density of post-mitotic neurons, suggesting a complex interplay between neurotoxicity and the promotion of neurogenesis. nih.govresearchgate.net However, it appears these newly formed neurons may not fully mature. researchgate.net In zebrafish embryo models, 25H-NBOH caused high embryo mortality at a concentration of 80 µg/mL. nih.govnih.gov

Table 1: Effects of 25H-NBOH on Neuronal Cells in Organotypic Hippocampal Cultures
ParameterObservationSource
Mature Neuron DensityReduction observed after 7 days of exposure. nih.govnih.govresearchgate.net
Neurotoxicity PersistenceProgressive neuron loss continued for up to 7 days post-removal. nih.govnih.govresearchgate.net
Progenitor Cell DifferentiationInduced, leading to an increased density of post-mitotic neurons. nih.govnih.govresearchgate.net

Transcriptome analysis of organotypic hippocampal cultures exposed to 25H-NBOH revealed significant modulation of gene expression. nih.govnih.gov Functional enrichment analysis of differentially expressed genes identified the activation of components associated with neurogenesis. nih.govnih.govresearchgate.net Furthermore, gene expression patterns indicated an activation of mechanisms related to synaptic transmission and neuronal excitability, both during and after the exposure period. nih.govnih.govresearchgate.net Following the removal of the compound, an increased expression of genes from the LRRK2 pathway, which is involved in neuronal processes like synaptic protein reuptake and plasticity, was noted. researchgate.net

Research into the molecular mechanisms of 25H-NBOH has identified the activation of specific intracellular signaling pathways. Functional enrichment analysis of gene expression data from hippocampal cultures explicitly showed the activation of components of the WNT/Beta-catenin pathway, which is critically involved in neurogenesis. nih.govnih.govresearchgate.netresearchgate.net In addition to the WNT pathway, studies also observed the activation of signaling pathways and biological processes associated with oxidative stress and addiction after the period of drug exposure. nih.govnih.govresearchgate.net

Exposure to 25H-NBOH has been shown to alter synaptic function. The primary mechanism identified through the analysis of overexpressed genes in organotypic hippocampal cultures was synaptic signaling. nih.gov Processes such as the excitability of neurons and an increase in the synaptic levels of NMDA receptors were found to be activated in the presence of the drug. nih.gov These alterations in gene expression related to synaptic transmission and neuronal excitability were observed to persist even after the compound was withdrawn from the culture medium. nih.govnih.govresearchgate.net

Preclinical studies suggest that 25H-NBOH may possess anti-inflammatory properties. In organotypic hippocampal cultures, the fourth day of exposure to 25H-NBOH was marked by the downregulation of several genes related to the immune response. nih.gov This finding points towards a potential anti-inflammatory effect, which is consistent with the inhibition of the inflammatory response observed in the period following drug exposure. nih.govnih.gov This effect is analogous to the known anti-inflammatory properties of other serotonergic agonists like LSD, which have been shown to inhibit TNF-alpha. nih.gov

In Vitro Interaction with Macromolecules (e.g., DNA binding and conformational changes)

Biophysical studies have demonstrated a direct interaction between 25H-NBOH and deoxyribonucleic acid (DNA). In vitro experiments using calf thymus DNA (ctDNA) confirmed that 25H-NBOH binds to the major groove of the DNA helix. nih.govnih.govresearchgate.net This interaction, characterized by a binding constant (Kb) of 27.00 × 10⁴ M⁻¹, leads to conformational changes in the DNA structure. nih.govnih.govresearchgate.net The affinity of 25H-NBOH for DNA was determined to be greater than that of the related compound, 25H-NBOMe. researchgate.net Spectroscopic analysis, including UV-vis absorption and fluorescence spectroscopy, were employed to characterize the binding mode and thermodynamics of this interaction. nih.govnih.gov

Table 2: In Vitro DNA Binding Properties of 25H-NBOH
ParameterFindingSource
Binding SiteMajor groove of calf thymus DNA (ctDNA). nih.govnih.govresearchgate.net
Binding Constant (Kb)27.00 × 10⁴ M⁻¹. nih.govnih.govresearchgate.net
Consequence of BindingInduces conformational changes in DNA structure. nih.govnih.govresearchgate.net
Methods UsedBiophysical spectroscopic assays (UV-vis, fluorescence), molecular modeling. nih.govnih.gov

Behavioral Pharmacology in Rodent Models

Locomotor Activity Modulation

Studies in rodent models have investigated the effects of 25H-NBOH and related compounds on spontaneous locomotor activity. In one study, male Wistar rats were administered with 25H-NBOH to assess changes in locomotion in an open field test (OFT) researchgate.netnih.gov. The results indicated that there were no significant differences in locomotor activity at lower doses; however, a higher dose induced a reduction in locomotion researchgate.netnih.gov. This finding is in contrast to studies with the closely related compound 25H-NBOMe, where administration in mice led to a significant increase in locomotor activity at a specific dose, with higher doses causing a decrease, suggesting a bell-shaped dose-response curve nih.gov. Other research on NBOH analogs, such as 25B-NBOH, 25C-NBOH, 25E-NBOH, and 25I-NBOH, demonstrated that all these compounds decreased locomotor activity in mice researchgate.netnih.govnih.gov. The locomotor depressant effects of these NBOH compounds were reported to be similar in magnitude and potency to the classic hallucinogen DOM, but less potent than the 25X-NBOMe series of compounds researchgate.netnih.govnih.gov.

Table 1: Effects of 25H-NBOH on Locomotor Activity in Rodents
CompoundAnimal ModelDoses TestedEffect on Locomotor ActivityReference
25H-NBOHMale Wistar Rats0.1 mg/kg, 1 mg/kg, 3 mg/kgNo significant difference at 0.1 and 1 mg/kg; Reduction at 3 mg/kg researchgate.netnih.gov
25H-NBOMeMice0.01, 0.05, 0.1, 0.5, 1, and 5 mg/kgSignificant increase at 0.1 mg/kg; Decrease at higher doses (0.5–5 mg/kg) nih.gov
25B-NBOH, 25C-NBOH, 25E-NBOH, 25I-NBOHMale Swiss–Webster miceNot specified in abstractDecreased locomotor activity researchgate.netnih.govnih.gov

Drug Discrimination Paradigms

Drug discrimination studies are utilized to assess the subjective effects of psychoactive compounds by training animals to distinguish between the effects of a known drug and a saline vehicle. While specific drug discrimination data for 25H-NBOH is not extensively available in the reviewed literature, studies on structurally similar NBOH compounds provide valuable insights. For instance, research on 25B-NBOH, 25C-NBOH, and 25E-NBOH in rats trained to discriminate the hallucinogen DOM demonstrated that these compounds fully substituted for DOM researchgate.netnih.govnih.gov. In contrast, 25I-NBOH did not fully substitute for DOM, even at doses that suppressed the animals' response rates researchgate.netnih.govnih.gov. These findings suggest that some NBOH compounds produce subjective effects similar to classic serotonergic hallucinogens. The discriminative stimulus effects of the tested NBOH compounds were found to be more potent than both DOM and the corresponding 25X-NBOMe compounds researchgate.netnih.gov.

Conditioned Place Preference and Self-Administration Studies

Conditioned place preference (CPP) and self-administration paradigms are employed to evaluate the rewarding and reinforcing properties of substances, which are indicative of their abuse potential. Direct studies on 25H-NBOH in these paradigms were not found in the reviewed literature. However, research on the related compound, 25H-NBOMe, has been conducted in rodents. In a CPP test, mice administered with 25H-NBOMe showed a significant increase in time spent in the drug-paired chamber, suggesting rewarding effects nih.govnih.gov. In self-administration studies, rats administered with 25H-NBOMe showed a significant increase in the number of infusions and active lever presses, indicating reinforcing effects nih.govnih.gov. These reinforcing effects have also been observed for other NBOMe analogues of 2C drugs, including 25B-NBOMe, 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe wikipedia.org. In contrast, a study on the selective 5-HT2A agonist 25CN-NBOH did not find reliable formation of place preference in mice biorxiv.orgbiorxiv.org.

Table 2: Rewarding and Reinforcing Effects of Related NBOMe/NBOH Compounds
CompoundAnimal ModelTestKey FindingsReference
25H-NBOMeMiceConditioned Place Preference (CPP)Significant increase in CPP at 0.1 and 0.5 mg/kg nih.govnih.gov
25H-NBOMeRatsSelf-Administration (SA)Significant increase in infusions and active lever presses at 0.01 mg/kg nih.govnih.gov
25CN-NBOHMiceConditioned Place Preference (CPP)No reliable formation of place preference biorxiv.orgbiorxiv.org

Head-Twitch Response as a Psychedelic Proxy

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for the hallucinogenic effects of substances that act as serotonin (B10506) 5-HT2A receptor agonists wikipedia.org. Studies have demonstrated that 25H-NBOH induces the HTR in male Wistar rats, with all tested doses exhibiting hallucinogenic-like effects researchgate.netnih.gov. This response is a characteristic in vivo effect mediated by the 5-HT2A receptor. Research on other NBOH compounds, such as 25CN-NBOH, has also shown the induction of HTR in mice, which can be blocked by a 5-HT2A antagonist frontiersin.org. The HTR induced by 25CN-NBOH in mice showed a biphasic, or inverted U-shaped, dose-response curve, a phenomenon also observed with other psychedelics like DOI wikipedia.orgfrontiersin.org.

Assessment of Antidepressant-like Behavioral Phenotypes

Preclinical studies have begun to explore the potential antidepressant-like effects of psychedelic compounds. In a study involving male Wistar rats, both 25H-NBOH and 25H-NBOMe were assessed for their effects on depressive-like behavior using the forced swimming test (FST) researchgate.netnih.gov. The results indicated that both compounds produced a significantly greater motivation to escape in the FST compared to the control group, suggesting potential antidepressant properties from a single administration researchgate.netnih.gov. These findings contribute to a growing body of research investigating the therapeutic potential of serotonergic psychedelics for mood disorders.

Developmental Effects in Embryonic Models

The developmental effects of 25H-NBOH have been investigated using in vivo assays with zebrafish embryos. Exposure of zebrafish embryos to 25H-NBOH resulted in significant toxicological effects, including high mortality at higher concentrations ufmg.brnih.gov. At lower concentrations, while lethality decreased, a range of non-lethal teratogenic effects were observed ufmg.brnih.gov. These included spine malformation, delays in egg hatching, and general body malformation ufmg.br. In organotypic hippocampal cultures, exposure to 25H-NBOH led to a reduction in the density of mature neurons and induced progenitor cell differentiation, increasing the density of post-mitotic neurons nih.gov.

Table 3: Developmental Effects of 25H-NBOH in Zebrafish Embryos
EndpointObservationReference
MortalityHigh embryo mortality at high concentrations ufmg.brnih.gov
Non-Lethal EffectsSpine malformation, egg hatching delay, body malformation ufmg.br

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic methods coupled with mass spectrometry are indispensable for the separation and identification of 25H-NBOH and its metabolites from complex matrices.

Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS): This high-resolution technique is particularly suited for the analysis of biological samples. In studies of in vitro metabolism, UHPLC-Q-Exactive Orbitrap MS has been employed to identify metabolites of 25H-NBOH in human liver microsomes. oup.comnih.gov The major biotransformations identified include O-demethylation, hydroxylation, dehydrogenation, N-dehydroxybenzyl, and glucuronidation. nih.gov For instance, one study identified H5 (a hydroxylated metabolite), H2-1 (an O-demethylated metabolite), and H1 (N-dehydroxybenzyl 25H-NBOH) as major metabolites with high peak area ratios of 49.28%, 21.54%, and 18.37%, respectively. nih.gov In a study of 25H-NBOMe metabolism, the related compound 25H-NBOH was identified as a metabolite with a retention time of 3.85 minutes. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of 25H-NBOH by GC-MS is challenging due to its thermolabile nature. researchgate.net Under typical GC-MS conditions, the non-derivatized compound tends to decompose, primarily to 2C-H, which can lead to misidentification. policija.si To circumvent this thermal degradation, derivatization is a common strategy. One reported method involves derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which results in the formation of a more stable di-TMS (trimethylsilyl) derivative suitable for GC-MS analysis. policija.si Another approach to minimize degradation is the use of shorter analytical columns, which reduces the residence time of the analyte in the heated GC system. researchgate.net

Table 1: Chromatographic Data for 25H-NBOH and Related Compounds

Analyte Method Column Details Retention Time (min) Notes
25H-NBOH UHPLC-Q-Exactive Orbitrap MS Not specified 3.85 Identified as a metabolite of 25H-NBOMe.
25H-NBOH di-TMS derivative GC-MS Not specified Not specified Derivatization with MSTFA is necessary to prevent thermal decomposition to 2C-H.
25B-NBOH di-TMS derivative GC-MS HP1-MS (30 m x 0.25 mm x 0.25 µm) 11.3 A related NBOH compound, indicating a potential retention behavior for derivatized 25H-NBOH. policija.si

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for the structural elucidation and confirmation of 25H-NBOH.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable tool for identifying functional groups within the 25H-NBOH molecule. The differentiation between NBOH and NBOMe compounds is possible by examining the fingerprint region of the IR spectrum. researchgate.net A key distinguishing feature is a band around 1250 cm⁻¹, which is associated with the asymmetric C-O-C vibrations of the methoxy (B1213986) group on the benzyl (B1604629) ring in NBOMe compounds. In NBOH compounds like 25H-NBOH, the intensity of this peak decreases, and a double peak may appear, indicating the presence of the hydroxyl (OH) group instead. researchgate.net A computational study has also been conducted to compare the theoretically simulated infrared spectra of 25H-NBOH with experimental data to better understand its structural and spectral properties. kent.ac.ukresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For 25H-NBOH hydrochloride, characteristic absorption maxima (λmax) have been reported at 218 nm and 283 nm. policija.si

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography, provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. In the analysis of 25H-NBOH metabolites, HRMS is crucial for identifying the various biotransformation products. nih.gov The fragmentation pattern of the parent 25H-NBOH molecule under electrospray ionization typically involves cleavage of the N-benzyl bond.

Table 2: Spectroscopic Data for 25H-NBOH (hydrochloride)

Technique Key Findings

| Infrared (IR) Spectroscopy | - Absence or decreased intensity of the ~1250 cm⁻¹ band (asymmetric C-O-C stretch) differentiates it from NBOMe compounds.

  • Presence of a double peak in the fingerprint region can indicate the OH group. researchgate.net | | UV-Vis Spectroscopy | - λmax at 218 nm and 283 nm. policija.si | | High-Resolution Mass Spectrometry (HRMS) | - Provides accurate mass for parent ion and fragments, aiding in metabolite identification. nih.gov
  • Key fragmentation includes cleavage of the N-benzyl bond. |
  • Electrochemical Detection Approaches

    Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection and quantification of 25H-NBOH.

    Cyclic Voltammetry (CV): CV studies of 25H-NBOH have revealed its electrochemical behavior, showing irreversible oxidation processes. The proposed oxidation mechanism involves two main steps: the initial oxidation of the secondary amine, which includes the removal of one electron from the nitrogen atom leading to dealkylation, followed by subsequent reactions involving the methoxy groups. policija.si

    Differential Pulse Voltammetry (DPV): DPV is a highly sensitive electrochemical technique that has been successfully applied to the quantification of 25H-NBOH in various samples. Using a composite electrode made of graphite (B72142) and polycaprolactone, a DPV method was developed with a detection limit of 19 ng/mL and a quantification limit of 64 ng/mL in the range of 100 to 800 ng/mL. policija.si Another study combining colorimetric and electrochemical methods utilized Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) for enhanced sensitivity. researchgate.net

    Table 3: Electrochemical Data for 25H-NBOH

    Technique Parameter Value Matrix
    Differential Pulse Voltammetry (DPV) Limit of Detection (LOD) 19 ng/mL Synthetic Urine & Blotter Paper
    Limit of Quantification (LOQ) 64 ng/mL Synthetic Urine & Blotter Paper
    Linear Range 100 - 800 ng/mL Synthetic Urine & Blotter Paper

    Colorimetric Reagent-Based Identification Systems

    Colorimetric tests provide a simple and rapid preliminary screening method for the presence of 25H-NBOH. One such method involves the use of 4-aminoantipyrine (B1666024) (also known as 4-aminophenazone) in what is known as Emerson's reaction. researchgate.net In the presence of an oxidizing agent like potassium ferricyanide (B76249) and an ammonium (B1175870) buffer solution, 25H-NBOH reacts with 4-aminoantipyrine. This reaction is believed to proceed through the oxidation of the phenolic ring of 25H-NBOH, followed by the addition of 4-aminoantipyrine to form a quinoneimine product. researchgate.net The formation of this chromogenic compound results in a distinct reddish color, indicating a positive result for an NBOH compound. This colorimetric test can be combined with electrochemical methods for a more robust screening technique. researchgate.net

    Application in Research Sample Analysis

    The analytical methodologies described above have been applied to the detection and quantification of 25H-NBOH in a variety of research samples.

    Biological Matrices: The analysis of 25H-NBOH and its metabolites in biological fluids is critical for clinical and forensic toxicology. A UHPLC-Q-Exactive Orbitrap MS method has been instrumental in characterizing the metabolic profile of 25H-NBOH in human liver microsomes, providing foundational data for understanding its fate in the body. nih.gov Additionally, a validated DPV method has been successfully used to quantify 25H-NBOH in synthetic urine, demonstrating recovery values between 95% and 106% and indicating no significant interference from the matrix. policija.si

    Synthetic Preparations and Seized Materials: In forensic science, the accurate identification of 25H-NBOH in seized materials, such as blotter papers, is of utmost importance. Electrochemical methods, including DPV, have proven effective for the direct analysis of 25H-NBOH on blotter paper samples. policija.si ATR-FTIR spectroscopy is another non-destructive technique that has been incorporated into the routine analysis of seized blotter papers to differentiate between NBOH and NBOMe compounds. researchgate.net These rapid screening methods are crucial for handling the high volume of samples encountered in forensic laboratories.

    Future Research Directions and Unresolved Questions

    Further Elucidation of Receptor Signal Transduction Mechanisms

    While it is established that 25H-NBOH is a potent agonist at the 5-HT2A receptor, the intricacies of the downstream signaling cascades it initiates are not fully understood. Studies on organotypic hippocampal cultures have shown that both 25H-NBOH and the related compound 25H-NBOMe activate mechanisms of synaptic transmission and neuronal excitability. nih.gov Functional enrichment analysis of genes differentially expressed in cultures exposed to 25H-NBOH revealed the activation of the WNT/Beta-catenin pathway, which is associated with neurogenesis. nih.govnih.gov

    Future investigations should aim to dissect these pathways with greater precision. Key unresolved questions include identifying the specific G proteins and β-arrestins that 25H-NBOH preferentially engages and how this "biased agonism" translates to distinct cellular responses. Research on analogs like 25CN-NBOH has revealed a preference for β-arrestin 2 recruitment over miniGαq, a phenomenon that warrants investigation for 25H-NBOH itself. acs.org Understanding this functional selectivity is crucial, as different signaling arms of the 5-HT2A receptor are thought to mediate distinct physiological and behavioral effects. Advanced techniques such as BRET and FRET-based biosensors can be employed to dynamically monitor receptor-effector interactions in real-time.

    Signaling Pathways Activated by 25H-NBOH in Organotypic Hippocampal Cultures
    Signaling Pathway/ProcessObserved EffectAssociated Function
    Synaptic SignalingActivation of synaptic transmission and excitability of neurons. nih.govNeuronal communication
    WNT/Beta-cateninActivation of pathway components. nih.govnih.govNeurogenesis

    Comprehensive Investigation of Long-Term Cellular and Molecular Adaptations in Preclinical Models

    Preclinical studies have begun to shed light on the long-term consequences of 25H-NBOH exposure, revealing complex and sometimes contradictory effects. In organotypic hippocampal slice cultures, prolonged exposure to 25H-NBOH led to a reduction in the density of mature neurons. nih.gov Notably, this neurotoxic effect persisted and even progressed for up to seven days after the compound was removed from the culture medium. nih.gov Paradoxically, the same study found that 25H-NBOH exposure also induced the differentiation of progenitor cells into post-mitotic neurons, suggesting a potential to stimulate neurogenesis. nih.govnih.gov

    Further in vivo studies in rodent models are essential to understand how these cellular changes manifest at a systems level and influence behavior. Long-term administration studies could clarify whether the observed neurogenic effects can offset the neurotoxicity and what the net outcome is on hippocampal integrity and function. Transcriptome analysis following chronic exposure could reveal lasting changes in gene expression related to synaptic plasticity, neuroinflammation, oxidative stress, and addiction-related pathways, which have been observed to remain activated even after drug withdrawal in ex vivo models. nih.govnih.gov Investigating these adaptations is critical for a comprehensive understanding of the compound's impact on the central nervous system.

    Long-Term Effects of 25H-NBOH in Organotypic Hippocampal Cultures
    ParameterObservationNote
    Mature Neuron DensityReduction observed after seven days of exposure. nih.govProgressive neuron loss continued for up to seven days post-withdrawal. nih.gov
    Progenitor Cell DifferentiationIncreased differentiation into post-mitotic neurons. nih.govIncreased density of post-mitotic neurons was maintained post-withdrawal. nih.gov
    Gene Expression (Post-Exposure)Activation of pathways related to addiction and oxidative stress. nih.govInhibition of inflammatory response pathways was also observed. nih.gov

    Development of Advanced Radioligands and Imaging Agents for Receptor Mapping

    The high affinity and selectivity of NBOH compounds for the 5-HT2A receptor make them promising candidates for the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). While a tritiated version of the related compound 25CN-NBOH has been successfully used for detailed binding investigations and autoradiography, similar tools derived from 25H-NBOH are yet to be developed. wikipedia.org

    Synthesizing a radiolabeled form of 25H-NBOH (e.g., with Carbon-11 or Fluorine-18) would enable non-invasive mapping and quantification of 5-HT2A receptors in the living brain. Such a tool would be invaluable for studying receptor distribution and density in various neuropsychiatric and neurological disorders. It would also allow for receptor occupancy studies, providing a deeper understanding of the pharmacokinetics and pharmacodynamics of 5-HT2A receptor ligands in preclinical models.

    Exploration of Novel Research Applications based on Pharmacological Profile

    The unique properties of 25H-NBOH open up avenues for its use as a pharmacological tool in various research contexts. Its ability to potently activate 5-HT2A receptors can be leveraged to explore the role of this receptor system in complex processes like cognitive function, mood regulation, and neural plasticity. Studies have already demonstrated that 25H-NBOH and its analogue 25H-NBOMe can induce antidepressant-like behavior in rats, suggesting a potential application in models of depression. researchgate.net

    Furthermore, its documented effects on neurogenesis and synaptic signaling suggest it could be used to investigate mechanisms of neuronal repair and adaptation. nih.gov By comparing the effects of 25H-NBOH with other 5-HT2A agonists that have different signaling bias profiles, researchers can begin to link specific signaling pathways to distinct physiological outcomes. For instance, its potential to modulate neuroinflammation could be explored in models of neurodegenerative diseases. researchgate.net

    Refinement of Analytical Techniques for Complex Research Sample Matrices

    The detection and quantification of 25H-NBOH and its metabolites in biological samples present significant analytical challenges. NBOH compounds are known to be thermolabile, which can lead to degradation and misidentification when using techniques like gas chromatography–mass spectrometry (GC-MS). researchgate.netresearchgate.net This necessitates the use of alternative methods such as liquid chromatography–mass spectrometry (LC-MS). researchgate.net

    Future research should focus on developing and validating robust and sensitive analytical methods for the routine quantification of 25H-NBOH in complex matrices like blood, plasma, and brain tissue. mdpi.comnih.gov This includes optimizing sample preparation techniques to minimize matrix effects and improve recovery. The identification of specific and stable metabolites could also serve as biomarkers of exposure, extending the detection window in forensic and research settings. doi.orgnih.gov Recent work has identified dehydrogenated, monohydroxylated, and O-demethylated metabolites of 25H-NBOH in human liver microsomes, which could serve as such biomarkers. doi.org The development of novel screening methods, such as electroanalytical techniques, could also provide rapid and sensitive preliminary identification, avoiding the drawbacks of traditional methods. researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the recommended protocols for preparing stock solutions of 25H-NBOH (hydrochloride) to ensure stability in experimental settings?

    • Methodological Answer : Stock solutions should be prepared in solvents with high solubility, such as DMSO (3 mg/mL), ethanol (5 mg/mL), or DMF (10 mg/mL) . To minimize degradation, aliquot and store stock solutions at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (1 month). Avoid freeze-thaw cycles by preparing single-use aliquots. For cell-based assays, dilute stock solutions in PBS or culture media to achieve working concentrations, ensuring solvent concentrations remain below cytotoxic thresholds (e.g., <0.1% DMSO) .

    Q. How does the solubility profile of 25H-NBOH (hydrochloride) influence experimental design in pharmacological studies?

    • Methodological Answer : Solubility varies significantly across solvents: DMF (10 mg/mL) > ethanol (5 mg/mL) > DMSO (3 mg/mL) . For in vitro studies, DMF:PBS (1:10) dilutions yield 0.09 mg/mL working solutions, suitable for maintaining pH neutrality . In contrast, DMSO is preferred for cell permeability assays but requires rigorous controls to rule out solvent-induced artifacts. Pre-solubilization in warm (37°C) solvents with vortexing improves homogeneity .

    Advanced Research Questions

    Q. What are the distinct neurotoxic mechanisms of 25H-NBOH compared to its structural analogs, such as 25H-NBOMe, in hippocampal cultures?

    • Methodological Answer : In organotypic hippocampal cultures (OHCs), 25H-NBOH induces progressive neuronal loss even after withdrawal, whereas 25H-NBOMe toxicity stabilizes post-withdrawal . Transcriptomic analysis reveals that 25H-NBOH activates the WNT/β-catenin pathway, promoting progenitor differentiation into post-mitotic neurons, while 25H-NBOMe inhibits neurogenesis. Both drugs upregulate synaptic transmission genes (e.g., GRIN2A, GABRA1) and oxidative stress pathways, but 25H-NBOH uniquely sustains excitotoxicity via prolonged NMDA receptor activation . Experimental designs should include RNA-seq for pathway enrichment and calcium imaging to track neuronal excitability.

    Q. How does 25H-NBOH (hydrochloride) interact with ctDNA, and what are the implications for genotoxicity?

    • Methodological Answer : Fluorescence quenching and UV-vis spectroscopy demonstrate that 25H-NBOH binds ctDNA via groove interactions, with static quenching constants (Ksv ≈ 10³ M⁻¹) and binding constants (Kb ≈ 10⁴ M⁻¹) decreasing with temperature . Competitive assays using ethidium bromide and Hoechst 33258 confirm minor groove binding, validated by ¹H NMR shifts in the phenolic hydroxyl region . Thermodynamic parameters (ΔH < 0, ΔS < 0) indicate hydrogen bonding and van der Waals forces dominate. To assess genotoxicity, combine comet assays with γ-H2AX staining for DNA damage quantification.

    Q. What analytical methods are validated for detecting 25H-NBOH and its metabolites in biological matrices?

    • Methodological Answer : LC-MS/MS is the gold standard. For urine analysis, liquid-liquid extraction (LLE) with dichloromethane/butyl chloride (1:4 v/v) achieves >85% recovery. Validation parameters include LOD (0.1 ng/mL), precision (CV <15%), and matrix effect (<20% ion suppression) . For whole blood, include synthetic internal standards (e.g., deuterated 25H-NBOH-d₃) to correct for variability. Method optimization should address cross-reactivity with NBOMe derivatives using high-resolution MS/MS fragmentation (e.g., m/z 121.028 for phenethylamine backbone) .

    Data Contradictions and Resolution

    Q. How can researchers reconcile conflicting data on the neurogenic effects of 25H-NBOH in hippocampal models?

    • Resolution : While 25H-NBOH activates neurogenesis via WNT/β-catenin, its concurrent induction of oxidative stress and synaptic overexcitation may counteract neurogenic benefits . Contradictions arise from exposure duration (acute vs. chronic) and model systems (primary neurons vs. OHCs). Mitigate discrepancies by standardizing exposure protocols (e.g., 7-day treatment in OHCs) and incorporating antioxidants (e.g., N-acetylcysteine) to isolate neurogenic pathways.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.